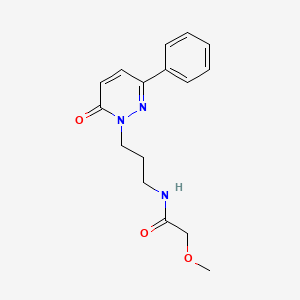

2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-22-12-15(20)17-10-5-11-19-16(21)9-8-14(18-19)13-6-3-2-4-7-13/h2-4,6-9H,5,10-12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWVBMSIRNFSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide generally involves multi-step organic reactions The process typically starts with the preparation of the pyridazinone core, which can be synthesized via the cyclization of hydrazine derivatives with dicarbonyl compounds

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and efficiency. This includes utilizing catalytic conditions, continuous flow reactors, and green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and acetamide groups.

Reduction: : Reduction of the pyridazinone ring to pyridazine might be possible under specific conditions.

Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic ring and at the side chains.

Common Reagents and Conditions

Oxidation: : Agents like potassium permanganate or chromium trioxide.

Reduction: : Hydrogen gas with metal catalysts such as palladium on carbon.

Substitution: : Halogenating agents or nucleophiles like amines and thiols under acidic or basic conditions.

Major Products

Oxidation Products: : Corresponding carboxylic acids or ketones.

Reduction Products: : Reduced forms like pyridazine derivatives.

Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Synthetic Intermediates: : Used as building blocks for more complex molecules.

Catalysts: : Potentially serves as ligands or catalysts in organic reactions.

Biology and Medicine

Pharmacological Agents: : Investigated for their potential use in developing new drugs.

Biochemical Probes: : Used to study biological pathways and mechanisms.

Industry

Material Science: : Employed in the development of new materials with specific properties.

Agricultural Chemistry: : May find applications in the synthesis of agrochemicals.

Mechanism of Action

The compound's biological activity is likely mediated through interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety is known to inhibit various enzymes by mimicking natural substrates or interacting with the enzyme's active site.

Molecular Targets and Pathways

Enzyme Inhibition: : Inhibition of enzymes like kinases or proteases.

Receptor Binding: : Potential binding to cellular receptors affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a detailed comparison:

Pyridazinone-Based Analogs

Key Observations :

- Substituent Effects: The methoxy group in the target compound may improve water solubility compared to the lipophilic phenethyl (Compound 3) or chlorophenoxy () groups. However, it lacks the basic amino functions seen in highly soluble AR antagonists (e.g., xanthine derivatives in ) .

- Biological Targeting: Compound 3 () was identified as an AChE inhibitor, suggesting pyridazinone derivatives may have broader applications beyond AR modulation. The target compound’s activity remains uncharacterized in the provided evidence.

Xanthine-Based AR Antagonists

highlights tricyclic xanthine derivatives with amide linkers, such as Compound 36 (N-(2-(pyrrolidin-1-yl)ethyl)acetamide), which exhibit nanomolar AR affinity (A1 Ki = 24–605 nM) and high water solubility due to basic side chains . In contrast, the target compound’s methoxyacetamide group is non-basic, likely reducing solubility and AR affinity.

Acetamide Derivatives with Diverse Cores

- Quinazolinone Derivatives (e.g., Otaplimastatum): Feature a quinazolinone core instead of pyridazinone, with demonstrated applications in inflammation and oncology .

- Pyrazole/Pyridine Hybrids (e.g., Parimifasorum): Contain trifluoromethylpyrazole groups, enhancing metabolic stability and target selectivity .

Structural Advantage of Pyridazinone: The pyridazinone core’s electron-deficient nature may favor hydrogen bonding with enzymes like AChE or ARs compared to more aromatic cores like quinazolinone.

Physicochemical and Pharmacokinetic Considerations

- Solubility: The target compound’s methoxy group may confer moderate solubility, though likely inferior to xanthine derivatives with tertiary amino groups (e.g., Compound 36, ) .

- Metabolic Stability: Unlike Compound 27 (), which showed CYP inhibition, the target compound’s simpler structure (lacking complex alkylamino chains) may reduce metabolic liabilities.

Biological Activity

2-Methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)acetamide is a synthetic compound that exhibits diverse biological activities, primarily due to its unique structural characteristics. The compound belongs to a class of pyridazine derivatives, which have been studied for their potential therapeutic applications in various fields, including anti-inflammatory and anticancer treatments.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methoxy group, a propyl chain, and a pyridazine ring, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds with pyridazine moieties can inhibit cancer cell proliferation. For instance, studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

Anti-inflammatory Properties

The compound has been suggested to possess anti-inflammatory properties, potentially by inhibiting cyclooxygenase (COX) enzymes. This inhibition is crucial in reducing the production of pro-inflammatory mediators. In vitro studies have demonstrated that related compounds can significantly lower levels of inflammatory cytokines in cell cultures .

Antimicrobial Activity

Pyridazine derivatives have also shown promise as antimicrobial agents. The presence of the phenyl group in the structure may enhance the compound's ability to interact with microbial membranes, leading to increased efficacy against various bacterial strains .

Study 1: Cytotoxicity Against Cancer Cells

In a study conducted on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM. The study concluded that the compound could serve as a lead for further development in anticancer therapies .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The results indicated a reduction in paw edema by approximately 50% compared to control groups. This effect was attributed to the inhibition of COX enzymes and reduced levels of inflammatory cytokines .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.